molecular formula C13H14N2O3 B8486276 [2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid

[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid

Cat. No. B8486276
M. Wt: 246.26 g/mol
InChI Key: XHXZRHCRJTVDOI-UHFFFAOYSA-N
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Patent
US06967204B2

Procedure details

[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid ethyl ester (3.5 g, 113 mmol) was stirred in 50% aqueous hydrochloric acid (20 ml) at 100° C. for 6 hours. After cooling to room temperature the solvent was removed under reduced pressure and the residue was recrystallised from isopropylalcohol to give [2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid (2.73 g) as a white solid. Mp 146-147° C. νmax (thin film) 3410 (O—H), 1722 cm−1 (C═O, acid). Anal. Found C, 54.89; H, 5.25; N, 9.80. C13H14N2O3. 1 mol HCl requires C, 55.22; H, 5.35; N, 9.91%.
Name
[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid ethyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][CH2:14][N:15]1[CH:19]=[CH:18][N:17]=[CH:16]1)C>Cl>[N:15]1([CH2:14][CH2:13][O:12][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][C:4]([OH:20])=[O:3])[CH:19]=[CH:18][N:17]=[CH:16]1

Inputs

Step One
Name
[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid ethyl ester
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=CC=C1)OCCN1C=NC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from isopropylalcohol

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCOC1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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